5-Cyclobutyl-1,2-oxazole-4-carboxylic acid

Description

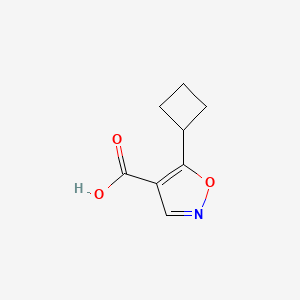

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group at the 5-position and a carboxylic acid moiety at the 4-position. The cyclobutyl group introduces steric constraints and unique electronic effects compared to other aliphatic or aromatic substituents, which may influence solubility, reactivity, and biological activity .

Properties

IUPAC Name |

5-cyclobutyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(11)6-4-9-12-7(6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWOUAPBYZJDHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=NO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane . The oxazolines formed can then be oxidized to oxazoles using reagents like manganese dioxide (MnO2) under flow conditions . This method ensures high purity and yield of the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This approach allows for better control over reaction conditions, improved safety, and higher efficiency compared to batch synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like MnO2.

Reduction: Reduction of oxazole derivatives to corresponding amines.

Substitution: Nucleophilic substitution reactions at the oxazole ring.

Common Reagents and Conditions

Oxidation: MnO2, CuBr2/DBU, NBS/hv.

Reduction: Hydrogenation using Pd/C.

Substitution: Alkyl halides, aryl halides under basic conditions.

Major Products Formed

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a versatile compound with applications in various fields:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclobutyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The cyclobutyl group may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Research Findings and Implications

- Solubility Trends : Cycloalkyl substituents (cyclobutyl, cyclohexyl) reduce aqueous solubility compared to aromatic groups (phenyl) due to increased hydrophobicity .

- Reactivity : Carboxylic acid derivatives participate in amide coupling reactions, while esters require hydrolysis for further functionalization .

- Stability : Oxazole rings with electron-withdrawing groups (e.g., Cl) exhibit enhanced stability under acidic conditions compared to alkyl-substituted analogs .

Biological Activity

5-Cyclobutyl-1,2-oxazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique oxazole ring structure that contributes to its biological activity. The presence of the cyclobutyl group imparts distinct steric and electronic properties, enhancing its interaction with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole moiety can modulate enzyme activity and receptor interactions, leading to various pharmacological effects:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially through inhibition of bacterial growth or modulation of microbial metabolism.

- Anticancer Properties : Research suggests that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other oxazole derivatives. The following table summarizes some related compounds and their distinctive features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-cyclobutyl-1,2-oxazole-4-carboxylic acid | Amino group at position 5 | Potentially enhanced solubility and reactivity |

| 3-Chloro-5-cyclobutyl-1,2-oxazole-4-carboxylic acid | Chlorine substitution at position 3 | Increased electrophilicity may enhance reactivity |

| 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid | Cyclopropyl group instead of cyclobutyl | Altered steric hindrance may affect biological activity |

This comparison highlights how structural modifications can influence the biological behavior of oxazole derivatives.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting potential as a therapeutic agent for bacterial infections.

Anticancer Research

In vitro studies have shown that this compound induces apoptosis in cancer cell lines. For instance, treatment with 10 µM concentrations resulted in a marked decrease in cell viability in A549 lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression .

Future Directions in Research

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Key areas include:

- Target Identification : Identifying specific enzymes and receptors that interact with the compound will clarify its mode of action.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile.

- Structural Modifications : Exploring analogs to enhance potency and selectivity for desired biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.